4-(4-Fluorophenyl)-3-methylbenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, novel organotin (IV) complexes derived from 4-fluorophenyl-selenoacetic acid have been synthesized and characterized . Another study reported the catalytic protodeboronation of pinacol boronic esters .Chemical Reactions Analysis

While specific chemical reactions involving 4-(4-Fluorophenyl)-3-methylbenzoic acid are not available, similar compounds like 4-Fluorophenylboronic acid have been used as reactants in various chemical reactions .Scientific Research Applications

Synthesis of Intermediates for Pharmaceutical Compounds

Compounds like 2-Fluoro-4-bromobiphenyl are key intermediates in the manufacture of non-steroidal anti-inflammatory and analgesic materials, such as flurbiprofen. The synthesis methods of such intermediates highlight the importance of finding practical, scalable approaches to produce compounds related to 4-(4-Fluorophenyl)-3-methylbenzoic acid for pharmaceutical applications (Qiu et al., 2009).

Development of Chemosensors

Compounds based on derivatives of phenolic platforms, such as 4-Methyl-2,6-diformylphenol, serve as important fluorophoric platforms for developing chemosensors. These sensors can detect a wide array of analytes, including metal ions and neutral molecules, showcasing the potential utility of related compounds in sensor technology (Roy, 2021).

Environmental Contaminants Study

Research into parabens, which are esters of para-hydroxybenzoic acid and structurally related to this compound, offers insights into the fate and behavior of these compounds in aquatic environments. Understanding their biodegradability and potential as endocrine disruptors is crucial for assessing environmental impacts (Haman et al., 2015).

Antioxidant Activity Assessment

The evaluation of antioxidant activities using various chemical assays is vital for understanding the potential health benefits of compounds, including those related to this compound. Different assays are used to determine the antioxidant capacity, highlighting the diverse applications of these compounds in food, medicine, and pharmacy (Munteanu & Apetrei, 2021).

Optoelectronic Materials Development

Functionalized quinazolines and pyrimidines, which could be synthesized from precursors including this compound, are explored for their applications in optoelectronic materials. These compounds are utilized in electronic devices, luminescent elements, and photoelectric conversion elements, demonstrating the versatility of these chemical structures in advanced material science (Lipunova et al., 2018).

Safety and Hazards

Mechanism of Action

Mode of Action

Like other benzoic acid derivatives, it may interact with its targets by forming hydrogen bonds or hydrophobic interactions .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

Without knowledge of its specific targets and mode of action, it is difficult to predict its precise effects at the molecular and cellular levels .

Properties

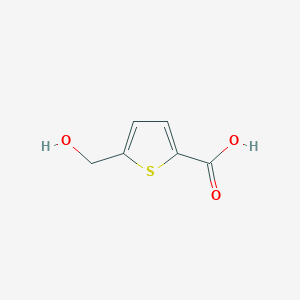

IUPAC Name |

4-(4-fluorophenyl)-3-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-9-8-11(14(16)17)4-7-13(9)10-2-5-12(15)6-3-10/h2-8H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKJJCOVCXLJTMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80627890 |

Source

|

| Record name | 4'-Fluoro-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406234-42-2 |

Source

|

| Record name | 4'-Fluoro-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1,2,2,3,3-Hexafluoro-1-(trifluoromethoxy)-3-[(1,2,2-trifluorovinyl)oxy]propane](/img/structure/B1344276.png)

![6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B1344283.png)

![6-Bromo-2-methyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1344285.png)

![7-bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1344286.png)